molecular formula C13H15F3N2 B11951571 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B11951571
M. Wt: 256.27 g/mol
InChI Key: AOEGRRBQCAPXKX-UHFFFAOYSA-N
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Description

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[3.3]heptane core. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of both benzyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, trifluoromethylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H15F3N2

Molecular Weight

256.27 g/mol

IUPAC Name

2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

AOEGRRBQCAPXKX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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